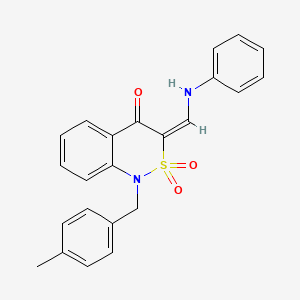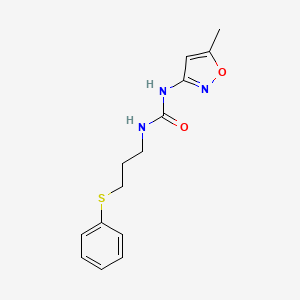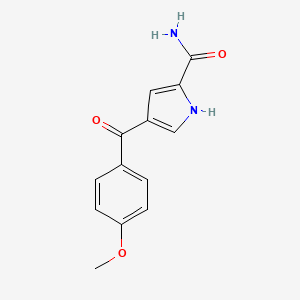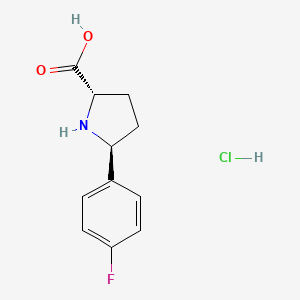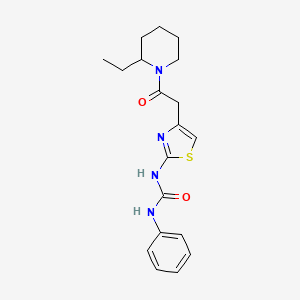
1-(4-(2-(2-Ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-(2-(2-Ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea” is a complex organic molecule. Unfortunately, there is limited specific information available about this compound .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as IR spectroscopy, 1H and 13C NMR, and mass spectrometry . Continuous-rotation 3D electron diffraction methods are also increasingly popular for the structure analysis of very small organic molecular crystals .Applications De Recherche Scientifique
Synthesis and Structural Studies :
- Albreht et al. (2009) focused on the transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thiazole-5-carboxylate into other compounds, indicating a potential for creating diverse derivatives for various applications (Albreht, Uršič, Svete, & Stanovnik, 2009).
- Dawood et al. (2013) conducted synthesis and quantum calculations of 1,3-thiazoles and 1,3,4-thiadiazole derivatives, suggesting the potential for designing compounds with specific properties (Dawood, Mohamed, Alsenoussi, & Ibrahim, 2013).
- Wardkhan et al. (2008) explored new approaches for the synthesis of thiazoles and their fused derivatives, revealing potential for antimicrobial activities (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Biological Activities :
- Patel et al. (2012) synthesized and evaluated a novel series of thiazolidinone derivatives as antimicrobial agents, showcasing the potential of these compounds in combating microbial infections (Patel, Kumari, & Patel, 2012).
- Fatima et al. (2014) synthesized a series of N-(4-phenyl-1, 3-thiazol-2-yl)-N'-phenylureas and evaluated their anti-inflammatory activity, indicating potential therapeutic applications (Fatima, Kulkarni, Mantripagada, Mohammed, Birajdar, & Chandrasheskar, 2014).
- Elaasar and Saied (2008) synthesized new thiazolidine and imidazolidine derivatives and reported different antimicrobial effects, further supporting the potential for pharmaceutical applications (Elaasar & Saied, 2008).
Potential for Drug Development :
- Bhandari et al. (2010) designed, synthesized, and evaluated novel indomethacin analogs with reduced gastrointestinal toxicity, demonstrating the potential of thiazole derivatives in developing safer drugs (Bhandari, Parikh, Bothara, Chitre, Lokwani, Devale, Modhave, Pawar, & Panda, 2010).
- Khidre and Radini (2021) synthesized novel thiazole derivatives and assessed them as antimicrobial agents, highlighting their potential in addressing antibiotic resistance (Khidre & Radini, 2021).
- Shi et al. (2017) synthesized 2-phenylthiazole derivatives for treating Alzheimer's disease, showing the applicability of these compounds in neurodegenerative disorders (Shi, Tang, Ma, Min, Xu, Liu, Song, Liu, & Song, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions in the research of similar compounds could involve further exploration of their therapeutic potential. Imidazole, a related compound, has been found to have a broad range of biological activities, suggesting potential applications in drug discovery . Additionally, the compound “4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide” is noted as a versatile material used in scientific research, offering potential applications in drug discovery, medicinal chemistry, and bioactive compound synthesis.
Propriétés
IUPAC Name |
1-[4-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-2-16-10-6-7-11-23(16)17(24)12-15-13-26-19(21-15)22-18(25)20-14-8-4-3-5-9-14/h3-5,8-9,13,16H,2,6-7,10-12H2,1H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFKTUXNFSZDSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
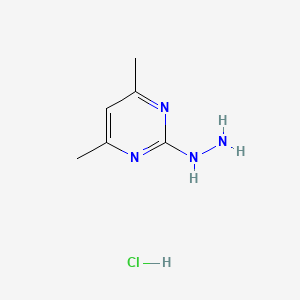
![N-[3-(1,1-Dimethyl-3,4-dihydroisoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2625744.png)
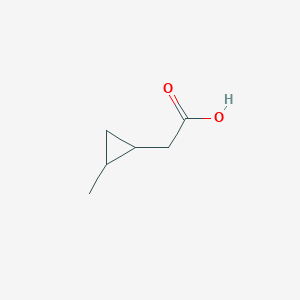

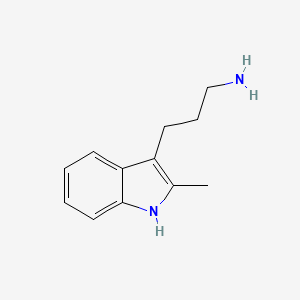
![7-amino-2-(pyrimidin-2-yl)-octahydropyrrolo[1,2-a]piperazin-6-one dihydrochloride](/img/structure/B2625751.png)
![6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol](/img/structure/B2625752.png)
